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Compound of Interest

Imidazo[1,5-a]pyridine-1-
Compound Name:
carbaldehyde

Cat. No.: B1340746

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a
"privileged structure” in medicinal chemistry. Its unique electronic and steric properties make it
a versatile core for the design of novel therapeutic agents targeting a wide array of biological
processes. This technical guide provides an in-depth overview of the known and potential
biological activities of imidazo[1,5-a]pyridine derivatives, with a focus on their anticancer,
antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document
summarizes key quantitative data, details relevant experimental protocols, and visualizes
complex biological and experimental workflows to facilitate further research and development in
this promising area.

Anticancer Activities

Imidazopyridine derivatives, as a class, have demonstrated significant potential as anticancer
agents by targeting various hallmarks of cancer, including uncontrolled proliferation, survival,
and metastasis. While much of the research has focused on the imidazo[1,2-a]pyridine isomer,
the data suggests promising avenues for imidazo[1,5-a]pyridine analogues.

Mechanism of Action

Key signaling pathways implicated in the anticancer effects of imidazopyridines include the
inhibition of critical cellular kinases and signaling cascades. For instance, related compounds
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have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription,

leading to cell cycle arrest and apoptosis[1]. Other derivatives have demonstrated inhibitory

activity against the PIBK/mTOR pathway and Wnt/(3-catenin signaling, both of which are

frequently dysregulated in various cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected imidazopyridine derivatives

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure

of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Derivative Cancer Cell
. IC50 (uM) Reference

Class Example Line
Imidazol[1,2- Hep-2

o Compound 12b 11 [21[31[4]
a]pyridine (Laryngeal)
HepG2 (Liver) 13 [2][3][4]
MCF-7 (Breast) 11 [2][31[4]
ASTO 11 [21[3]14]
(Melanoma)
Imidazo[1,2- ) A375P

o Diarylurea 18h <0.06 [5]
a]pyridine (Melanoma)
Imidazo[4,5- 0.63 (as CDK9

L Compound | HCT116 (Colon) o
b]pyridine inhibitor)
Compound 10 SW620 (Colon) 0.4 [6]
Compound 14 SW620 (Colon) 0.7 [6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory

bowel disease, and certain cancers. The p38 mitogen-activated protein kinase (MAPK)

pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-a

and IL-1[. Inhibition of p38 MAPK is therefore a major therapeutic strategy for inflammatory
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disorders[7][8]. Imidazopyridine derivatives have been identified as potent inhibitors of this
pathway.

Mechanism of Action: p38 MAPK Inhibition

Imidazo[1,5-a]pyridine and related structures can act as ATP-competitive inhibitors, binding to
the active site of p38a MAPK and preventing the phosphorylation of downstream targets. This
leads to a reduction in the production of inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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